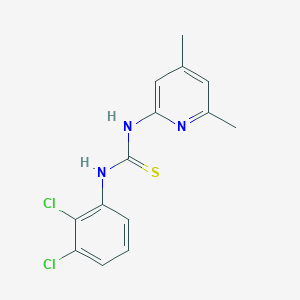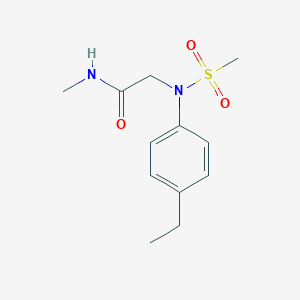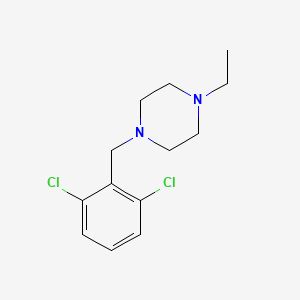
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzamides. It is also known as BML-210 and has been identified as a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cancer progression. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the replication of various viruses, including HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations, including its poor solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide. One area of research could be the development of more potent and selective analogs of the compound for the treatment of specific diseases. Another area of research could be the investigation of the compound's potential to modulate the immune system and its role in the treatment of autoimmune diseases. Furthermore, the compound's potential to inhibit viral replication could be explored further for the development of new antiviral therapies.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form 2-bromo-4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-4-nitroaniline in the presence of a base such as triethylamine to produce N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in various preclinical models for its potential therapeutic applications. Some of the research areas where N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been investigated include cancer, viral infections, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-5-13(12(16)7-9)17-15(19)11-4-6-14(18(20)21)10(2)8-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWRMKHIRURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509919 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)